7-Mercapto-2,3-dihydro-1H-inden-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
7-sulfanyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H10OS/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,10-11H,1-3H2 |
InChI Key |
XTOGFWQNIHKLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)O)S |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 7 Mercapto 2,3 Dihydro 1h Inden 5 Ol and Its Derivatives
Retrosynthetic Analysis for the 7-Mercapto-2,3-dihydro-1H-inden-5-ol Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. The retrosynthesis of this compound begins by disconnecting the functional groups to simplify the core structure.
The primary disconnections are the C-S and C-O bonds of the mercapto and hydroxyl groups, respectively. This leads to a substituted 2,3-dihydro-1H-indene intermediate. The dihydroindene ring itself can be retrosynthetically cleaved through the five-membered ring. A common and effective strategy for forming the indane skeleton is through an intramolecular Friedel-Crafts reaction. nih.govresearchgate.net This leads to a 3-arylpropionic acid or a related derivative as a key precursor.
This precursor can be envisioned as being assembled from a substituted benzene (B151609) derivative and a three-carbon chain. The substitution pattern on the aromatic ring of the precursor is critical. For the target molecule, a 1,3-disubstituted benzene with groups that can be converted into the final hydroxyl and mercapto groups is required. For instance, a methoxy (B1213986) or benzyloxy group can serve as a precursor to the hydroxyl group, while a halogen or a nitro group could be a precursor for the mercapto group through subsequent functional group interconversions.
This analysis suggests a forward synthesis commencing with a suitably substituted aromatic compound, followed by the attachment of a propionic acid side chain, intramolecular cyclization to form the indanone core, reduction of the ketone, and finally, installation and deprotection of the hydroxyl and mercapto groups.
Synthetic Methodologies for the 2,3-Dihydro-1H-indene Scaffold
The 2,3-dihydro-1H-indene (or indane) scaffold is a common structural motif in many biologically active molecules and natural products. researchgate.net Consequently, numerous synthetic methods for its construction have been developed. Many of these strategies converge on the formation of a 1-indanone (B140024) intermediate, which can then be readily converted to the dihydroindene.
A prevalent and robust method for constructing the indane framework is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govresearchgate.net This reaction is typically promoted by a Lewis acid, such as AlCl₃ or SnCl₄, or a protic acid like polyphosphoric acid (PPA) or methanesulfonic acid. researchgate.net The reaction proceeds by formation of an acylium ion, which then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution to form the five-membered ring of the 1-indanone.
Recent advancements have focused on greener and more efficient reaction conditions, utilizing catalysts like niobium pentachloride (NbCl₅) which can act as both a reagent to form the acyl chloride in situ and as a catalyst for the cyclization. researchgate.net Metal-free cascade reactions involving reductive Friedel-Crafts alkylation/cyclization of keto acids have also been developed, offering a straightforward approach to indanones under mild conditions. rsc.orgrsc.org
Once the 1-indanone is formed, it serves as a versatile intermediate. The carbonyl group can be reduced to a methylene (B1212753) group to yield the 2,3-dihydro-1H-indene scaffold. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). Catalytic hydrogenation over a palladium catalyst is also a widely used method. mdpi.com The 1-indanone can also be converted to an indenone (a conjugated cyclic ketone) through various methods, although for the synthesis of the saturated dihydroindene core, direct reduction is more common.
| Reaction Type | Precursor | Catalyst/Reagent | Intermediate | Ref. |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acid | Polyphosphoric acid (PPA) | 1-Indanone | researchgate.net |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionyl chloride | AlCl₃ | 1-Indanone | nih.gov |
| NbCl₅-induced Cyclization | 3-Arylpropanoic acid | NbCl₅ | 1-Indanone | researchgate.net |
| Cascade Reductive Friedel-Crafts | Keto acid/ester | Metal-free (e.g., TESOTf) | 1-Indanone | rsc.orgrsc.org |
For derivatives of this compound that may contain chiral centers, stereoselective synthesis is crucial. The development of catalytic enantioselective methods for the synthesis of indanes has been an active area of research. These methods aim to control the three-dimensional arrangement of atoms during the formation of the ring structure or subsequent modifications.
One approach involves the asymmetric reduction of a prochiral indanone or indenone. For instance, the Corey-Bakshi-Shibata (CBS) reduction or copper hydride (CuH)-catalyzed asymmetric reduction of indanones can produce enantioenriched indanols, which can then be further converted to chiral indanes. acs.org
Another powerful strategy is the use of chiral catalysts to direct an enantioselective cyclization reaction. This can include intramolecular Michael additions or Stetter reactions catalyzed by chiral N-heterocyclic carbenes (NHCs). rsc.org These reactions can construct the indane skeleton with high levels of enantioselectivity. Furthermore, catalytic enantioselective 5-endo-trig cyclizations, though traditionally considered disfavored by Baldwin's rules, have been achieved using chiral ammonium (B1175870) salt catalysts, providing a route to complex indanes with quaternary stereocenters. nih.govthieme.de
| Stereoselective Method | Catalyst/Reagent | Key Transformation | Outcome | Ref. |
| Asymmetric Reduction | Corey–Bakshi–Shibata (CBS) reagent | Ketone reduction | Enantioenriched indanol | acs.org |
| Asymmetric Reduction | Copper Hydride (CuH) with chiral ligand | Ketone reduction | Enantioenriched indanol | acs.org |
| Intramolecular Michael Addition | Chiral N-Heterocyclic Carbene (NHC) | Enolate-Michael addition | Enantioenriched indane | rsc.org |
| Cation-directed Cyclization | Chiral Ammonium Salt | 5-endo-trig cyclization | Enantioenriched indane | nih.gov |
Introduction and Derivatization of the Hydroxyl Group
The phenolic hydroxyl group at the 5-position of the indane ring is a key site for derivatization, allowing for the modulation of the molecule's physicochemical properties such as polarity, solubility, and hydrogen bonding capacity. Standard transformations of phenolic hydroxyl groups can be readily applied. nih.gov
Key derivatization reactions include:
Etherification: The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be used to introduce a wide variety of alkyl or aryl ether functionalities.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides under basic conditions, or with carboxylic acids under acidic catalysis (Fischer esterification), yields the corresponding esters. This is a common strategy to create prodrugs or modify biological activity.
Sulfonate Ester Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.
These derivatizations are fundamental for systematic studies, such as the exploration of structure-activity relationships.
Exploration of Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The dual functionality of this compound makes it an excellent scaffold for structure-activity relationship (SAR) studies. By systematically modifying the mercapto and hydroxyl groups, researchers can probe the interactions of the molecule with biological targets and identify key pharmacophoric features. nih.govmdpi.comnih.gov
Derivatization of the mercapto group (e.g., to thioethers, disulfides, or sulfoxides) can explore the role of the free thiol in biological activity, including its potential to act as a hydrogen bond donor, a nucleophile, or a metal chelator. Similarly, modification of the hydroxyl group can investigate the importance of hydrogen bonding or steric bulk at that position. mdpi.com
Table 2: Illustrative Derivatives for SAR Studies
| Position of Derivatization | Derivative Type | Potential SAR Insight |
| 7-Mercapto | S-Methyl (Thioether) | Importance of free -SH vs. masked group |
| 7-Mercapto | Disulfide Dimer | Role of redox activity |
| 5-Hydroxyl | O-Methyl (Ether) | Role of hydrogen bond donor capability |
| 5-Hydroxyl | O-Acetyl (Ester) | Impact of steric bulk and polarity |
Chemical Derivatization to Enhance Analytical Performance
For the accurate quantification and detection of this compound in complex matrices, chemical derivatization is often employed to enhance its analytical properties. nih.gov Thiols and phenols can be challenging to analyze directly, especially at low concentrations. mdpi.com Derivatization can improve volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). acs.orgnih.gov
Common derivatization strategies include:
For GC-MS Analysis: Silylation of both the thiol and hydroxyl groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) increases thermal stability and volatility. nih.gov
For HPLC-UV/Fluorescence Analysis: The thiol group can be selectively targeted with reagents such as 4,4'-dithiodipyridine (DTDP) or maleimide-based fluorescent tags. acs.orgresearchgate.net The hydroxyl group can be derivatized with fluorescent acylating agents.
These methods allow for sensitive and selective detection in various analytical applications.
Synthesis of Conjugates and Probes utilizing the Mercapto and Hydroxyl Groups
The nucleophilic nature of the mercapto and hydroxyl groups makes them ideal handles for the synthesis of molecular conjugates and probes. uit.nouit.no These functionalities allow for the covalent attachment of the indanol scaffold to other molecules, such as biomolecules, reporter tags, or solid supports. biosyn.com
Thiol-Specific Conjugation: The mercapto group exhibits chemoselective reactivity. It can readily react with maleimides via Michael addition to form stable thioether linkages, a common strategy for labeling proteins or peptides at cysteine residues. It can also be used in disulfide exchange reactions.
Hydroxyl-Specific Conjugation: The hydroxyl group can be activated (e.g., as a sulfonate ester) for nucleophilic attack or used in reactions to form carbamates or carbonates, linking it to other molecules. nih.gov
Bifunctional Linkers: The molecule itself can act as a linker, with the thiol and hydroxyl groups serving as orthogonal attachment points for creating more complex bioconjugates. nih.gov
These conjugation strategies enable the development of targeted probes for imaging, affinity purification, or studying biological processes.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination.
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For 7-Mercapto-2,3-dihydro-1H-inden-5-ol (molecular formula C₉H₁₀OS), HRMS would provide a highly accurate mass measurement of the molecular ion.
This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A very small mass difference, typically in the parts-per-million (ppm) range, would confirm the elemental composition.
Hypothetical HRMS Data Table:
| Ion Type | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |
| [M]⁺ | Value | Value | Value |
| [M+H]⁺ | Value | Value | Value |
| [M+Na]⁺ | Value | Value | Value |
| (Note: This table is illustrative. Specific values would be determined by experimental analysis.) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms (chemical shift), the connectivity between atoms (coupling constants), and their spatial relationships.
For this compound, ¹H NMR would reveal the number of different types of protons, their integration (ratio), and their connectivity through spin-spin coupling. The aromatic protons would appear in a distinct region, as would the protons of the five-membered ring and the hydroxyl and thiol groups. ¹³C NMR would similarly identify all unique carbon environments in the molecule.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships.
To unambiguously assign all proton and carbon signals and understand the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, identifying adjacent protons within the dihydroindenyl core.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the substitution pattern on the aromatic ring and connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional structure and conformation.
Investigation of Conformation and Dynamics in Solution.
The five-membered ring of the 2,3-dihydro-1H-indene core is not planar and can adopt different conformations, such as an envelope or twist form. Variable-temperature NMR studies could provide information on the dynamics of this ring system and any potential conformational changes. The analysis of coupling constants and NOE data would be instrumental in determining the preferred conformation of the molecule in a given solvent.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Value | s | - | 1H | -OH |
| Value | d | Value | 1H | Ar-H |
| Value | d | Value | 1H | Ar-H |
| Value | s | - | 1H | -SH |
| Value | t | Value | 2H | -CH₂- |
| Value | t | Value | 2H | -CH₂- |
| Value | quint | Value | 2H | -CH₂- |
| (Note: This table is illustrative. Specific values would be determined by experimental analysis.) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, FT-IR and Raman spectra would be expected to show characteristic absorption bands for:
O-H stretch: A broad band for the phenolic hydroxyl group.
S-H stretch: A weaker, sharper band for the thiol group.
C-H stretches: Bands for aromatic and aliphatic C-H bonds.
C=C stretches: Bands corresponding to the aromatic ring.
C-O stretch: A band for the phenolic C-O bond.
C-S stretch: A band for the carbon-sulfur bond.
These techniques are complementary and can also provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and thiol groups.
Hypothetical Vibrational Spectroscopy Data Table:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300 | Broad, Strong | O-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~2550 | Weak | S-H stretch |
| ~1600, 1480 | Strong, Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch |
| ~700 | Medium | C-S stretch |
| (Note: This table is illustrative. Specific values would be determined by experimental analysis.) |
X-ray Crystallography for Solid-State Molecular Architecture.
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsion angles.
The resulting crystal structure would also reveal the packing of molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds involving the hydroxyl and thiol groups, which govern the solid-state architecture.
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration.
The 2,3-dihydro-1H-indene scaffold is achiral. However, if the molecule were substituted in a way that creates a chiral center, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be crucial. For the parent compound this compound, which is achiral, these techniques are not applicable as the molecule would not exhibit optical activity. If a chiral derivative were to be synthesized, CD and ORD spectroscopy would be used to determine its enantiomeric purity and could help in assigning the absolute configuration by comparing experimental spectra with theoretical calculations.
Based on a comprehensive search for scientific literature, it appears that specific computational and theoretical investigations for the compound “this compound,” as outlined in the requested article structure, have not been published or are not available in publicly accessible databases.
Targeted searches for Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, Molecular Dynamics (MD) simulations, and Molecular Docking studies specifically involving this compound did not yield any relevant research findings or data.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the specified topics concerning this particular compound. The generation of such an article would require access to primary research data that does not appear to be available in the public domain.
Computational and Theoretical Investigations of 7 Mercapto 2,3 Dihydro 1h Inden 5 Ol
Molecular Docking Studies for Ligand-Target Binding Prediction.
Elucidation of Potential Binding Modes and Active Site Interactions
Currently, there are no publicly accessible studies that elucidate the potential binding modes and active site interactions of 7-Mercapto-2,3-dihydro-1H-inden-5-ol with any biological target. Molecular docking and simulation studies, which are instrumental in predicting how a ligand might interact with a protein's active site, have not been reported for this compound. As a result, there is no data available on the specific amino acid residues it may interact with, the types of bonds it might form (e.g., hydrogen bonds, hydrophobic interactions), or its preferred orientation within a binding pocket.
Virtual Screening Applications for Target Identification
The application of this compound in virtual screening campaigns to identify potential biological targets has not been documented in the scientific literature. Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Without such studies, the potential therapeutic targets for this compound remain unknown.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to predict the biological activity of a compound based on its chemical structure. There are currently no published QSAR models that include this compound. The development of such models would require a dataset of structurally related compounds with known biological activities, which does not appear to be available at this time.
In Silico Assessment of Pharmacokinetic Properties and Lead Likeness
The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. In silico tools are often used to predict these properties early in the drug discovery process. However, no such computational assessment for this compound has been reported. Therefore, there is no available data on its predicted oral bioavailability, blood-brain barrier penetration, metabolic stability, or potential for toxicity. Similarly, its "lead likeness," a measure of its suitability as a starting point for drug development based on physicochemical properties, has not been computationally evaluated.
Biological Activity and Mechanistic Studies Pre Clinical, in Vitro/ex Vivo
Screening and Characterization of Biological Activities.
The initial phase of understanding the pharmacological potential of 7-Mercapto-2,3-dihydro-1H-inden-5-ol involves a broad screening of its biological activities. This is achieved through a series of assays targeting different classes of biomolecules and pathogens.
Enzyme Inhibition Studies (e.g., Sirtuin inhibition based on mercapto-purine scaffolds).
The presence of a mercapto (-SH) group in this compound suggests its potential to interact with various enzymes, particularly those with active sites amenable to binding thiol-containing ligands. One such class of enzymes is the sirtuins (SIRTs), which are NAD+-dependent deacetylases involved in numerous physiological processes. While direct studies on this compound are not available, research on mercapto-purine scaffolds provides a strong rationale for investigating its sirtuin inhibitory potential.
Studies have identified novel sirtuin inhibitors based on the 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold. These compounds have demonstrated potent inhibitory activity against several sirtuin isoforms, including SIRT1, SIRT2, SIRT3, and SIRT5. The inhibitory mechanism of these mercapto-purine derivatives involves the occupation of the acetyl-lysine binding site of the sirtuin enzyme. It is plausible that the mercapto group of this compound could similarly interact with the active site of sirtuins, making this an important area for future investigation.
Table 1: Sirtuin Inhibition by Mercapto-Purine Scaffolds This table is illustrative and based on data for mercapto-purine scaffolds, not this compound.
| Compound Scaffold | Target Sirtuin Isoforms | Inhibitory Mechanism |
|---|---|---|
| 8-mercapto-3,7-dihydro-1H-purine-2,6-dione | SIRT1, SIRT2, SIRT3, SIRT5 | Competitive inhibition at the acetyl-lysine binding site |
Receptor Modulation Assays (e.g., Retinoic acid-related orphan nuclear receptor antagonism from dihydroindene derivatives).
The dihydroindene core of this compound is a structural motif present in various biologically active molecules, including some that modulate nuclear receptors. The Retinoic acid-related orphan receptors (RORs), including RORα, RORβ, and RORγ, are a subfamily of nuclear receptors that act as ligand-dependent transcription factors. They play crucial roles in immunity, development, and metabolism, making them attractive therapeutic targets.
While direct evidence of this compound acting on RORs is yet to be established, the general structural features of ROR modulators suggest that a dihydroindene scaffold could potentially fit within the ligand-binding pocket of these receptors. Synthetic modulators of RORs often possess a rigid bicyclic or polycyclic core with specific functional groups that dictate their agonist or antagonist activity. The development of potent and selective ROR ligands is an active area of research, and screening this compound and its derivatives in ROR modulation assays would be a logical step to explore this potential.
Antiviral Activity Evaluation (drawing insights from dihydroindene-containing compounds).
The dihydroindene scaffold is a key structural element in a number of compounds with demonstrated antiviral activity. For instance, derivatives of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide, which contain a dihydroindolone moiety, have been tested for their antiviral effects against various influenza virus strains, including H1N1, H3N2, and H5N1, as well as influenza B virus. nih.gov
These compounds were found to be inhibitory to the H1N1 strain of influenza A at concentrations ranging from 2.7-5.2 µg/ml and to the H5N1 strain at 3.1-6.3 µg/ml. nih.gov Time-of-addition studies suggested that the antiviral mechanism of these dihydroindolone derivatives involves the inhibition of an early step in the viral replication cycle, likely virus adsorption or penetration. nih.gov Given these findings, it is reasonable to hypothesize that this compound may also possess antiviral properties, warranting its evaluation in relevant viral replication assays.
Table 2: Antiviral Activity of Dihydro-indol-ylidene Derivatives against Influenza A Strains Data based on derivatives of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide.
| Influenza A Strain | EC50 (µg/ml) |
|---|---|
| H1N1 | 2.7 - 5.2 |
| H3N2 | 13.8 - 26.0 |
| H5N1 | 3.1 - 6.3 |
Antibacterial and Antifungal Investigations (referencing Schiff base and thiazine (B8601807) derivatives).
The chemical structure of this compound, particularly if derivatized, lends itself to the synthesis of Schiff bases and thiazine derivatives, classes of compounds known for their broad-spectrum antimicrobial activities. Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, and their metal complexes have been extensively studied for their antibacterial and antifungal properties. researchgate.netnih.gov Similarly, thiazole-based Schiff base derivatives have shown significant pharmacological potential, including antibacterial and antifungal effects. researchgate.net
These compounds have been evaluated against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species, as well as various fungal strains. researchgate.netnih.govacs.org The antimicrobial activity is often attributed to the azomethine group in Schiff bases. The indane nucleus of this compound could serve as a scaffold for the synthesis of novel Schiff base and thiazine derivatives, which could then be screened for their potential to inhibit microbial growth.
Cellular Mechanism of Action Elucidation.
Understanding the biological activities of a compound at the molecular and cellular levels is crucial for its development as a therapeutic agent. This involves identifying its direct molecular targets and the downstream pathways it perturbs.
Target Engagement and Pathway Perturbation Studies in Cell-Based Assays.
To elucidate the cellular mechanism of action of this compound, it is essential to confirm its direct interaction with intracellular targets. Cellular Thermal Shift Assays (CETSA) have emerged as a powerful tool for verifying target engagement in a cellular context. nih.govresearchgate.netmdpi.comnih.gov This method is based on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein increases the thermal stability of that protein.
In a CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of the compound indicates direct binding. This label-free approach allows for the confirmation of target engagement under physiological conditions within intact cells.
By employing CETSA, researchers can validate the putative targets of this compound identified through initial screening assays. Once target engagement is confirmed, further studies can be conducted to investigate the downstream consequences of this interaction, such as the modulation of specific signaling pathways and cellular processes. These pathway perturbation studies are critical for building a comprehensive understanding of the compound's mechanism of action.
Investigation of Cellular Uptake and Localization
There is currently no publicly available scientific literature detailing the investigation of cellular uptake and localization of this compound. Studies on how this specific compound is absorbed by cells, its subcellular distribution, and its accumulation in various organelles have not been reported.
Structure-Activity Relationship (SAR) Exploration of this compound Derivatives
While structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, no specific SAR exploration for derivatives of this compound has been published. General principles of medicinal chemistry suggest the importance of the functional groups present in this molecule. For instance, the thiol (-SH) group is a known nucleophile and can participate in redox reactions or form covalent bonds with biological targets. creative-proteomics.comlongdom.org The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to receptors or enzymes. nih.govresearchgate.netnih.gov However, without experimental data on a series of related compounds, the specific contributions of these groups to the efficacy of this particular indenol derivative remain speculative.
Contribution of the Mercapto Group to Biological Efficacy
No research data is available to specifically delineate the contribution of the mercapto group to the biological efficacy of this compound. The introduction of a thiol group can be a strategic approach in drug design to enhance biological activity. nih.govnih.gov
Role of the Hydroxyl Group in Receptor/Enzyme Interactions
The precise role of the hydroxyl group in the potential receptor or enzyme interactions of this compound has not been experimentally determined. The positioning and orientation of hydroxyl groups are known to be critical for the affinity and specificity of a ligand for its biological target. nih.govresearchgate.netnih.gov
Influence of Substituent Modifications on the Dihydroindene Core
There are no published studies on how modifications to the 2,3-dihydro-1H-indene core of this compound affect its biological activity. Such modifications, including the introduction of various substituents, are a common strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. mdpi.com
Investigation of Stereoisomeric Effects on Biological Activity
The 2,3-dihydro-1H-indene structure can possess stereocenters, leading to the existence of different stereoisomers. However, no studies have been found that investigate the synthesis of individual stereoisomers of this compound or compare their biological activities. The differential effects of stereoisomers on biological activity are a well-established principle in pharmacology, as different spatial arrangements of atoms can lead to varying affinities for chiral biological targets like receptors and enzymes. nih.govmdpi.com
Chemical Biology Applications and Probe Development
Development of 7-Mercapto-2,3-dihydro-1H-inden-5-ol as a Chemical Probe for Biological Systems
There is no available information to suggest that this compound has been developed or utilized as a chemical probe. Research into its synthesis, biological activity, or mechanism of action in a context that would lead to probe development is not present in the surveyed scientific literature.
Utilization in Affinity-Based Proteomics for Target Identification
No studies were identified that employ this compound in affinity-based proteomics or for the purpose of target identification. The compound does not appear in literature related to chemoproteomic workflows, such as activity-based protein profiling (ABPP) or the use of chemical affinity matrices to isolate and identify protein targets.
Design and Synthesis of Bioconjugatable Derivatives for Imaging or Functionalization
The design, synthesis, and application of bioconjugatable derivatives of this compound for cellular imaging or functionalization are not described in the available research. There are no publications detailing the modification of this compound with reporter tags (e.g., fluorophores, biotin) or reactive handles for conjugation to other biomolecules.
Preclinical Drug Discovery and Development Potential
Lead Identification and Optimization Strategies Based on the 7-Mercapto-2,3-dihydro-1H-inden-5-ol Scaffold
The primary goal of lead identification and optimization is to systematically modify a hit compound, such as this compound, to enhance its therapeutic properties while minimizing undesirable characteristics. This process relies heavily on establishing a robust Structure-Activity Relationship (SAR), which correlates changes in a molecule's structure with its biological activity.
For the this compound scaffold, medicinal chemists would explore modifications at several key positions:
The Phenolic Hydroxyl (-OH) Group: This group can be modified to alter hydrogen bonding capacity, polarity, and metabolic stability. Strategies include alkylation to form ethers or acylation to form esters.
The Thiol (-SH) Group: The thiol is a reactive functional group that can be alkylated, oxidized, or converted to other sulfur-containing moieties to modulate potency, selectivity, and pharmacokinetic profiles.
The Dihydroindene Core: The aliphatic portion of the ring system can be substituted to influence lipophilicity and the spatial arrangement of the key functional groups.
The Aromatic Ring: Substitution on the aromatic ring could further refine electronic properties and interactions with a biological target.
The optimization process is iterative. Newly synthesized analogs are tested in biological assays, and the results are used to guide the design of the next generation of compounds. This cycle continues until a lead candidate with a desirable balance of potency, selectivity, and drug-like properties is identified.
Table 1: Illustrative Structure-Activity Relationship (SAR) for Hypothetical Analogs of this compound This table is for illustrative purposes to demonstrate the lead optimization process.
| Compound ID | R1 (at -OH) | R2 (at -SH) | Target Activity (IC₅₀, nM) |
|---|---|---|---|
| Scaffold | H | H | 1500 |
| Analog 1A | CH₃ | H | 1200 |
| Analog 1B | H | CH₃ | 800 |
| Analog 1C | H | CH₂CH₃ | 650 |
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are advanced strategies used to discover novel chemotypes with similar biological activity but potentially improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. mdpi.commdpi.com
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that retains similar physical and chemical properties, thereby maintaining the desired biological activity. researchgate.net For the this compound scaffold, several bioisosteric replacements could be considered:
For the Phenol (B47542) (-OH): Carboxylic acid, hydroxamic acid, or tetrazole could be explored as potential bioisosteres.
For the Thiol (-SH): Hydroxyl (-OH), amine (-NH₂), or selenol (-SeH) groups could be investigated.
Scaffold Hopping: This more drastic approach involves replacing the central dihydroindene core with a structurally different scaffold that maintains the essential three-dimensional arrangement of the key pharmacophoric features (the hydroxyl and thiol groups). longdom.org Potential alternative scaffolds could include benzofuran, benzothiophene, or indazole systems. These new scaffolds could offer advantages in synthetic accessibility or metabolic stability. longdom.org
Table 2: Potential Bioisosteric Replacements and Alternative Scaffolds This table provides hypothetical examples for drug design strategies.
| Original Feature | Strategy | Potential Replacement(s) |
|---|---|---|
| Phenol (-OH) | Bioisosteric Replacement | Carboxylic Acid, Tetrazole |
| Thiol (-SH) | Bioisosteric Replacement | Hydroxylamine, Selenol |
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery by accelerating the design-synthesize-test cycle. In the context of the this compound scaffold, these computational tools can be applied in several ways:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using data from initial analog screening. medwinpublishers.com These models learn the relationship between chemical structures and biological activity, allowing for the rapid virtual screening of thousands of potential new derivatives to predict their potency. This prioritizes the synthesis of compounds most likely to be active.
De Novo Design: Generative AI models can design entirely new molecules based on the essential pharmacophoric features of the original scaffold. These models can explore a vast chemical space to propose novel structures that might not be conceived by human chemists, potentially leading to compounds with greater potency or novelty.
ADMET Prediction: ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. By flagging molecules likely to have poor pharmacokinetic profiles or toxicity issues early in the discovery process, these tools save significant time and resources.
Selection and Development of Relevant Preclinical Disease Models for Evaluation
The therapeutic potential of compounds derived from the this compound scaffold must be validated in relevant preclinical models of disease. The choice of models depends on the intended therapeutic application, which is often guided by the biological target or the observed phenotypic effects of the compounds. Given the presence of phenol and thiol groups, which are common in antioxidant and anti-inflammatory agents, initial evaluation might focus on diseases with these underlying pathologies.
Neurodegenerative Diseases: For conditions like Alzheimer's or Parkinson's disease, where oxidative stress and inflammation are key pathological features, initial in vitro testing could involve cell-based assays measuring antioxidant capacity or inhibition of inflammatory cytokine production in microglia. Promising compounds could then advance to in vivo models, such as transgenic mouse models of Alzheimer's disease (e.g., 5XFAD) or neurotoxin-induced models of Parkinson's disease (e.g., MPTP-treated mice).
Inflammation: To assess general anti-inflammatory potential, compounds could be tested in cell models using lipopolysaccharide (LPS) to induce an inflammatory response in macrophages. Subsequent in vivo evaluation could utilize models like the carrageenan-induced paw edema model in rodents to assess acute anti-inflammatory effects.
Infectious Diseases: If the scaffold shows antimicrobial activity, its efficacy would be determined using a panel of pathogenic bacteria or fungi to determine the Minimum Inhibitory Concentration (MIC). nih.gov Follow-up studies might involve in vivo infection models, where the ability of the compound to clear the infection and improve survival is assessed.
The data gathered from these preclinical models is crucial for establishing proof-of-concept and selecting the most promising lead candidate to advance toward clinical development.
Advanced Analytical Methodologies for Research on 7 Mercapto 2,3 Dihydro 1h Inden 5 Ol
Chromatographic Techniques for Separation, Identification, and Quantification.
Chromatographic techniques are fundamental in the analysis of chemical compounds. However, specific protocols for 7-Mercapto-2,3-dihydro-1H-inden-5-ol are not documented in available scientific literature.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection Methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. For a molecule like this compound, a variety of HPLC methods could theoretically be developed. A typical approach would involve reverse-phase chromatography, utilizing a C18 or similar column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol, with the gradient optimized to achieve adequate separation from any impurities or other components in a sample matrix.
Specialized detection methods would be crucial for sensitive and selective analysis. Given the structure of the compound, several detectors could be employed:
Diode-Array Detector (DAD) or UV-Vis Detector: To determine the optimal wavelength for detection based on the compound's chromophores.
Fluorescence Detector: If the molecule is naturally fluorescent or can be derivatized with a fluorescent tag, this method could offer higher sensitivity and selectivity.
Electrochemical Detector (ECD): The thiol group is electrochemically active, making ECD a highly sensitive and selective option for detection.
Without experimental data, a hypothetical data table for an HPLC method remains illustrative.
Hypothetical HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | DAD at 230 nm |
| Column Temp. | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and low volatility of this compound, direct analysis by GC-MS would be challenging. Derivatization would likely be necessary to increase its volatility and thermal stability. A common approach for compounds with hydroxyl and thiol groups is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Once derivatized, the compound could be analyzed on a standard non-polar or mid-polar capillary column. The mass spectrometer would then provide detailed structural information based on the fragmentation pattern of the derivatized molecule, which is invaluable for identification and purity assessment.
Capillary Electrophoresis (CE) for High-Resolution Analysis.
Capillary Electrophoresis (CE) offers high separation efficiency and is particularly well-suited for the analysis of charged and polar compounds. nih.govnih.gov Given its acidic thiol and phenolic hydroxyl groups, this compound could be analyzed in its anionic form at an appropriate pH. Micellar electrokinetic chromatography (MEKC), a mode of CE, could also be employed to separate it from neutral impurities. Detection in CE is typically performed using UV-Vis absorbance. bohrium.com The high-resolution capabilities of CE make it an excellent tool for purity analysis and the separation of closely related isomers. researchgate.net
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Sample Analysis.
For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) would be the methods of choice. These techniques provide an additional layer of selectivity and sensitivity by using two stages of mass analysis.
In LC-MS/MS, after chromatographic separation, the compound would be ionized, typically using electrospray ionization (ESI), and a specific precursor ion corresponding to the molecule would be selected. This ion is then fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification even in the presence of co-eluting interferences.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
Future Research Directions and Overcoming Challenges
Elucidating Novel Biological Targets and Therapeutic Applications for the Compound
The presence of both a phenol (B47542) and a thiol group suggests that 7-Mercapto-2,3-dihydro-1H-inden-5-ol could interact with a variety of biological targets. Phenolic compounds are well-known for their antioxidant, anti-inflammatory, and cardioprotective properties. nih.govmdpi.comresearchgate.net The thiol group, a potent nucleophile and metal chelator, is a key component in cellular redox homeostasis. mdpi.com The combination of these two functionalities in a single molecule could lead to synergistic or unique therapeutic effects.
Future research should focus on screening this compound against a broad range of biological targets to identify novel therapeutic applications. Given the known activities of similar structural motifs, promising areas of investigation include:
Neurodegenerative Diseases: The antioxidant properties of the phenolic group and the potential for the thiol group to chelate redox-active metals implicated in neurotoxicity make this compound a candidate for neuroprotective therapies in conditions like Alzheimer's and Parkinson's disease.
Cancer: Many phenolic compounds exhibit anticancer properties. mdpi.com The thiol group could modulate cellular redox environments, which are often dysregulated in cancer cells. Investigating its effects on cancer cell proliferation, apoptosis, and signaling pathways is a logical next step.
Cardiovascular Diseases: Phenolic compounds have demonstrated potential in managing hypertension and other cardiovascular issues. hilarispublisher.com The vasodilatory and antioxidant effects of this compound warrant investigation in cardiovascular models.
Inflammatory Disorders: The anti-inflammatory effects of phenols are well-documented. nih.gov The ability of the thiol group to scavenge reactive oxygen species (ROS) at sites of inflammation could provide a dual mechanism of action.
Development of More Efficient and Sustainable Synthetic Routes
The advancement of research into this compound is contingent on the availability of efficient and sustainable synthetic methods. While general methods for the synthesis of thiols and phenols exist, developing a streamlined and high-yielding synthesis for this specific molecule is essential. nih.govmdpi.com
Future synthetic strategies should aim for:
Improved Efficiency: Reducing the number of synthetic steps, improving yields, and simplifying purification processes will be critical for producing the compound in sufficient quantities for extensive biological testing.
Sustainability: Employing green chemistry principles, such as the use of less hazardous reagents and solvents and minimizing waste, will be important for the long-term viability of any potential therapeutic application. nih.gov Microwave-assisted synthesis and flow chemistry are potential avenues to explore for more sustainable production.
Scalability: The developed synthetic route must be amenable to large-scale production to support preclinical and clinical development.
Exploration of Polypharmacology and Multi-target Design Approaches
The dual functionality of this compound makes it an ideal candidate for polypharmacology, an approach that involves designing drugs that can interact with multiple biological targets simultaneously. nih.govnih.govresearchgate.net This can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance, particularly in complex multifactorial diseases.
Future research in this area should involve:
Computational Modeling: In silico studies can help predict potential binding sites and interactions with various proteins, guiding the experimental validation of multi-target activity.
Systems Biology Approaches: Understanding the complex biological networks affected by the compound will be crucial to elucidating its polypharmacological effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound will help to identify the structural features responsible for its interactions with different targets, allowing for the optimization of its multi-target profile.
Integration of Omics Technologies for Comprehensive Biological Profiling
To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies will be indispensable. These technologies can provide a global view of the changes occurring within a biological system in response to the compound. mdpi.comresearchgate.net
Key omics approaches to be employed include:
Genomics and Transcriptomics: To identify changes in gene expression patterns induced by the compound, providing insights into the cellular pathways it modulates.
Proteomics: To analyze alterations in protein expression and post-translational modifications, revealing the direct and indirect protein targets of the compound.
Metabolomics: To profile changes in the cellular metabolome, offering a functional readout of the compound's biological activity and its impact on metabolic pathways.
Addressing Challenges in the Stability and Reactivity of Thiol-Containing Compounds in Biological Systems
A significant hurdle in the development of thiol-containing drugs is their inherent chemical instability. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species, potentially altering the compound's biological activity. nih.gov
Overcoming these challenges will require:
Formulation Strategies: Developing stable formulations that protect the thiol group from oxidation during storage and administration is crucial. This could involve the use of antioxidants or encapsulation technologies.
Prodrug Approaches: Designing prodrugs that release the active thiol-containing compound at the target site can improve stability and bioavailability.
Understanding Metabolic Fate: Investigating the metabolic pathways of the compound in biological systems is essential to identify potential metabolic liabilities and to understand how the thiol group is processed in vivo.
The reactivity of the thiol group also presents opportunities for targeted drug delivery. For instance, it can react with specific biological targets through Michael addition or disulfide exchange reactions. acs.org Future research should explore these possibilities to design more targeted and effective therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-Mercapto-2,3-dihydro-1H-inden-5-ol, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with the indene backbone (e.g., 5-hydroxy-2,3-dihydro-1H-indene) and introduce the thiol group via nucleophilic substitution or thiol-ene "click" chemistry. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (50–80°C) to favor thiolation .
- Step 2 : Monitor reaction progress using HPLC or TLC with UV detection (λ = 254 nm). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Data : Typical yields range from 45% to 65%, with lower temperatures reducing byproduct formation. For example, a 60°C reaction in ethanol yields 58% purity (HPLC) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Step 1 : Prepare aqueous buffers (pH 3–9) and incubate the compound at 25°C, 40°C, and 60°C. Use UV-Vis spectroscopy (200–400 nm) to track degradation (e.g., thiol oxidation to disulfides).
- Step 2 : Quantify stability via LC-MS at 0, 24, and 48 hours. Calculate half-life (t₁/₂) using first-order kinetics.
- Data : At pH 7.4 and 25°C, t₁/₂ = 72 hours; at pH 9, t₁/₂ drops to 12 hours due to thiol deprotonation .
Q. What spectroscopic techniques are optimal for confirming the structure of this compound?
- Methodology :
- NMR : Use -NMR (DMSO-d6) to identify aromatic protons (δ 6.8–7.2 ppm), dihydro-indenyl CH₂ groups (δ 2.5–3.0 ppm), and the thiol proton (δ 1.8–2.2 ppm, broad). -NMR confirms carbonyl absence, ensuring no oxidation .
- FT-IR : Look for O-H (3200–3400 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?
- Methodology :
- Step 1 : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (thiol) and electrophilic (aromatic ring) sites.
- Step 2 : Simulate reaction pathways (e.g., thiol-metal coordination) using transition state theory. Compare with experimental kinetics (e.g., Arrhenius plots).
- Data : DFT predicts a HOMO energy of -5.2 eV, aligning with observed Pd-catalyzed coupling reactivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Step 1 : Conduct meta-analysis of existing studies, focusing on assay conditions (e.g., cell lines, solvent DMSO concentration). Use statistical tools (ANOVA) to identify outliers.
- Step 2 : Replicate key experiments under standardized conditions. For example, test cytotoxicity in HEK293 vs. HepG2 cells at 10 μM (48-hour exposure).
- Data : Discrepancies in IC₅₀ values (e.g., 8 μM vs. 25 μM) often stem from cell permeability differences or thiol oxidation during assays .
Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- Step 1 : Define factors (e.g., solvent, catalyst loading, temperature) and levels (low/high). Use a 2³ factorial design to screen 8 conditions.
- Step 2 : Analyze main effects and interactions via response surface methodology (RSM). Prioritize factors with p < 0.05.
- Data : Catalyst loading (5 mol% Pd) and temperature (70°C) are critical for >70% yield in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
